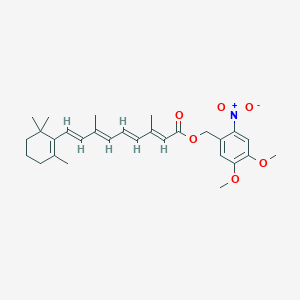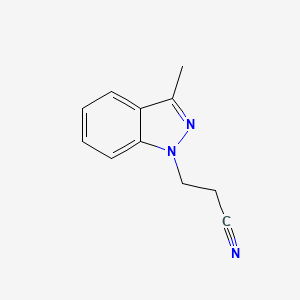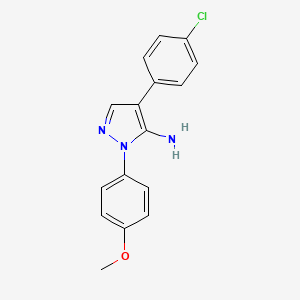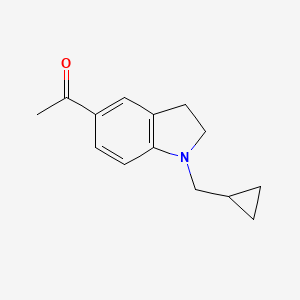
1-(1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-yl)-ethanone
Vue d'ensemble
Description
1-(1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-yl)-ethanone, commonly known as CPID, is a synthetic compound with a wide range of applications in the scientific research field. It has been used for various purposes in both in vitro and in vivo studies, and its mechanism of action has been extensively studied.
Mécanisme D'action
CPID has been shown to act as an agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and other behaviors. It has also been shown to act as an agonist of the dopamine D2 receptor, which is involved in reward and motivation.
Biochemical and Physiological Effects
CPID has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, as well as to increase the activity of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. It has also been shown to reduce the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
CPID has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of applications in scientific research. However, it is not suitable for use in clinical trials due to its potential for causing adverse effects.
Orientations Futures
There are several potential future directions for research on CPID. These include further studies into its pharmacological effects, its use as a model for drug metabolism, and its potential therapeutic applications. Additionally, further research could be done to explore its potential as an antidepressant, anxiolytic, and/or antipsychotic agent. Finally, further research could be done to investigate its potential as a treatment for addiction and other psychiatric disorders.
Applications De Recherche Scientifique
CPID has been used in a variety of scientific research applications, including studies of its pharmacological effects, as a model for drug metabolism, and as a tool for studying the effects of drugs on the nervous system. It has also been used to study the effects of drugs on the cardiovascular system and to investigate the mechanism of action of various drugs.
Propriétés
IUPAC Name |
1-[1-(cyclopropylmethyl)-2,3-dihydroindol-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-10(16)12-4-5-14-13(8-12)6-7-15(14)9-11-2-3-11/h4-5,8,11H,2-3,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZILHXRWPBJLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(CC2)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-yl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





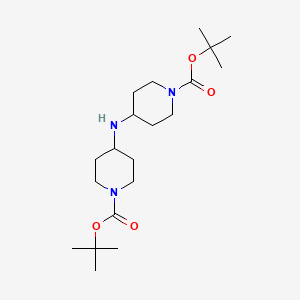
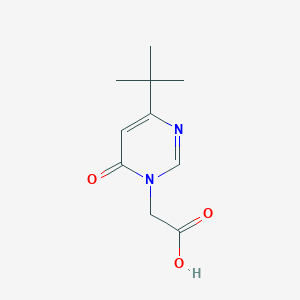
![N'-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1474302.png)

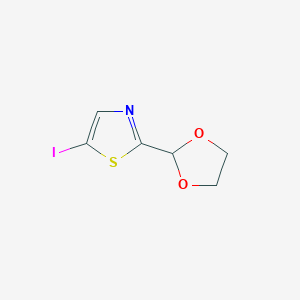

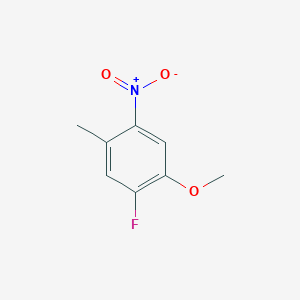
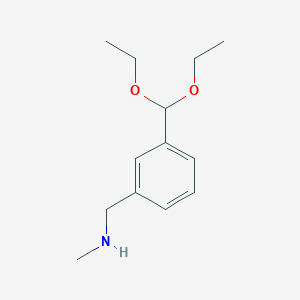
![2-(3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1474310.png)
